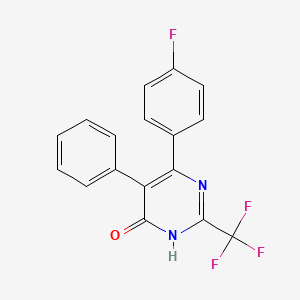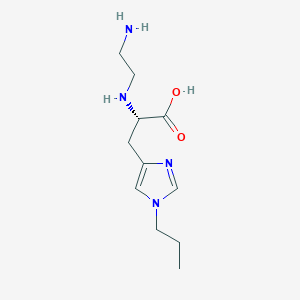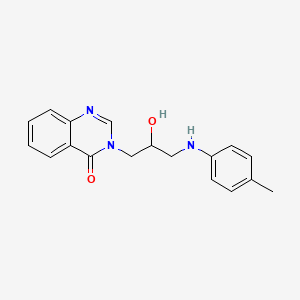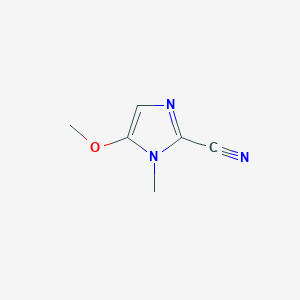
1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 2-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolidinone ring. Another method includes the use of 2-chloro-4-fluorobenzoyl chloride with hydrazine hydrate, leading to the formation of the desired compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves solvent-free methods to enhance yield and reduce environmental impact. For instance, ball milling techniques have been employed to synthesize similar compounds, providing an efficient and green alternative to traditional methods .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and bromine are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylpyrazolidinones.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)pyrazolidin-3-one
- 1-(2-Fluorophenyl)pyrazolidin-3-one
- 1-(4-Fluorophenyl)pyrazolidin-3-one
Comparison: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ringThe combination of these substituents can also influence the compound’s pharmacological properties, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
183586-08-5 |
|---|---|
Molecular Formula |
C9H8ClFN2O |
Molecular Weight |
214.62 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H8ClFN2O/c10-7-5-6(11)1-2-8(7)13-4-3-9(14)12-13/h1-2,5H,3-4H2,(H,12,14) |
InChI Key |
NOHKKLUXIAKNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)
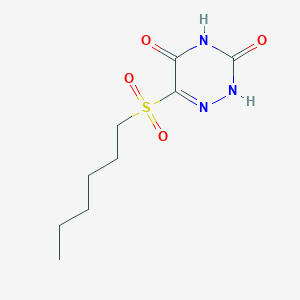
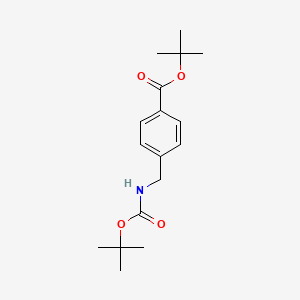
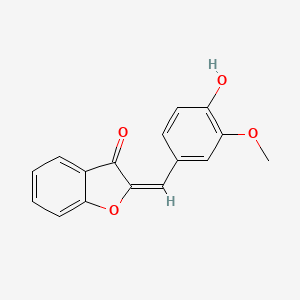
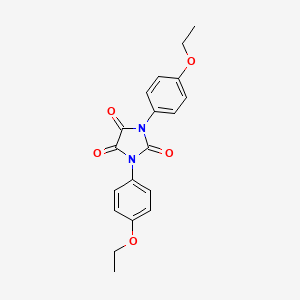

![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)
